![molecular formula C11H17N3O2 B13017921 Methyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propanoate](/img/structure/B13017921.png)
Methyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propanoate
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Overview
Description
Methyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propanoate is a heterocyclic compound featuring a fused triazole-azepine core with a propanoate ester substituent. Its molecular formula is C₁₂H₁₈N₄O₂ (calculated molecular weight: 266.30 g/mol). The compound is synthesized via cyclization reactions followed by purification through recrystallization from toluene, yielding a white powder . The triazoloazepine scaffold is notable for its conformational flexibility, which enhances its interaction with biological targets, particularly in the central nervous system and antimicrobial pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable dicarbonyl compound to form the triazole ring, followed by further cyclization to form the azepine ring. The final esterification step introduces the methyl propanoate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole or azepine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the triazole or azepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Medicinal Chemistry
Neurokinin-3 Receptor Antagonism
Research indicates that compounds related to Methyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propanoate exhibit selective antagonism at the neurokinin-3 receptor (NK-3). This receptor is implicated in various central nervous system disorders including anxiety and depression. Antagonists targeting NK-3 have shown promise in preclinical studies for their potential to alleviate symptoms of these conditions .
Neuropharmacology
Potential Therapeutic Applications
The compound has been investigated for its neuroprotective properties. Studies suggest that it may play a role in modulating neurotransmitter systems and reducing neuroinflammation. This modulation could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Characterization
Chiral Synthesis Techniques
The synthesis of this compound involves novel chiral techniques that enhance the yield and purity of the compound. The development of these synthetic pathways is critical for producing compounds with high biological activity and specificity for their targets .
Case Studies
Study | Findings | Implications |
---|---|---|
Study on NK-3 antagonists | Demonstrated efficacy in reducing anxiety-like behaviors in animal models | Supports further investigation into NK-3 antagonists for anxiety treatment |
Neuroprotective effects | Showed potential to reduce oxidative stress in neuronal cultures | Suggests application in neurodegenerative disease therapies |
Synthesis optimization | Improved yields using chiral N-acylation methods | Enhances the feasibility of large-scale production for clinical trials |
Mechanism of Action
The mechanism of action of Methyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and azepine rings can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. This can lead to inhibition or activation of specific pathways, depending on the target.
Comparison with Similar Compounds
The triazoloazepine core is a privileged structure in medicinal chemistry, with derivatives exhibiting diverse pharmacological activities. Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on synthetic routes , biological activities , and potency .
Structural and Functional Analogues
Key Findings
Bioactivity Trends: Antibacterial Activity: Quaternary ammonium derivatives (e.g., 3-arylaminomethyl-1-(2-oxo-2-arylethyl)triazoloazepinium bromides) show broad-spectrum antimicrobial effects, with MIC values as low as 6.2 mg/mL against S. aureus and C. albicans, outperforming cefixime . Analgesic Activity: Acrylonitrile derivatives (e.g., 3-(4-hydroxyphenyl)-2-triazoloazepinyl-acrylonitrile) exhibit 90% efficacy in pain models, matching ketorolac . Enzyme Inhibition: Adamantyl-substituted triazoloazepines demonstrate potent inhibition of 11β-HSD1 (IC₅₀ <1 µM), a target for metabolic disorders .
Structural Determinants of Activity :
- Electron-Withdrawing Groups (e.g., bromine, trifluoromethyl) enhance antimicrobial potency by increasing membrane permeability.
- Bulky Substituents (e.g., adamantyl) improve target selectivity for enzyme inhibition.
- Quaternary Ammonium Salts exhibit enhanced solubility and bacterial cell wall penetration .
Biological Activity
Methyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propanoate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a triazoloazepine structure, characterized by the presence of a triazole ring fused to an azepine ring. The molecular formula is C11H16N4O. This structural configuration suggests potential interactions with biological targets, particularly in pharmacological contexts.
Antimicrobial Activity
Research indicates that derivatives of triazoloazepines exhibit significant antimicrobial properties . For example, compounds similar to this compound have been tested against various bacterial and fungal strains. In a study evaluating the antimicrobial efficacy of synthesized triazoles, it was found that several compounds demonstrated moderate activity against different pathogens when compared to standard antibiotics like Streptomycin and Nystatin .
Compound Type | Activity Level | Comparison Standard |
---|---|---|
Triazoloazepines | Moderate | Streptomycin |
Other Triazole Derivatives | Varies | Nystatin |
Anticancer Potential
The unique nitrogenous structure of triazoloazepines has also been linked to anticancer activity . Some studies suggest that modifications in the structure can enhance cytotoxic effects against cancer cell lines. For example, related compounds have shown promise in inhibiting cell proliferation in various cancer types.
Case Studies
-
Antimicrobial Efficacy Study
- Objective: Evaluate the antimicrobial activity of synthesized triazoles.
- Methods: Compounds were tested against bacterial strains using standard disk diffusion methods.
- Results: Several derivatives exhibited significant inhibition zones compared to control groups.
-
Cytotoxicity Assessment
- Objective: Determine the anticancer potential of triazoloazepine derivatives.
- Methods: Cell viability assays were conducted on cancer cell lines.
- Results: Certain modifications led to increased cytotoxicity, indicating a structure-activity relationship that could be exploited for drug development.
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of triazoloazepines. The introduction of various substituents can lead to improved potency against specific biological targets. For instance:
- Compounds with electron-withdrawing groups tend to show enhanced activity due to increased reactivity with biological nucleophiles.
- The presence of alkyl chains can influence solubility and membrane permeability, thereby affecting bioavailability.
Properties
Molecular Formula |
C11H17N3O2 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propanoate |
InChI |
InChI=1S/C11H17N3O2/c1-16-11(15)7-6-10-13-12-9-5-3-2-4-8-14(9)10/h2-8H2,1H3 |
InChI Key |
RSIBGJKVMRAYLV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=NN=C2N1CCCCC2 |
Origin of Product |
United States |
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